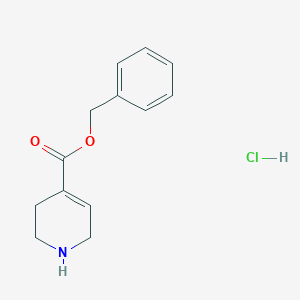

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2580214-06-6 . It has a molecular weight of 253.73 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H15NO2.ClH/c15-13 (12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model . Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 253.73 .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis of Tetrahydropyridines : Tetrahydropyridine derivatives, including those structurally related to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate, have been synthesized through various chemical transformations such as the Morita–Baylis–Hillman reaction. These compounds exhibit interesting biological activities, prompting research into their efficient synthesis and structural characterization (Kim et al., 2016).

Crystal Structure Analysis : The crystal structure of compounds structurally similar to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate has been extensively studied. For instance, the crystal structure of Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was solved using single-crystal X-ray diffraction, revealing details about the molecular conformation and interactions within the crystal lattice (Sambyal et al., 2011).

Photocarboxylation and Catalysis

Photocarboxylation of Benzylic C–H Bonds : Research has been conducted on the photocarboxylation of benzylic C–H bonds with CO2, a reaction relevant to compounds like Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate. This process offers a metal-free approach to convert benzylic C–H bonds into carboxylic acids, highlighting the compound's potential in synthetic organic chemistry (Meng et al., 2019).

Catalytic Activity in Synthesis : Tetrahydropyridine derivatives have been utilized in catalytic processes. For example, the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, relevant to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate, has been studied for the formation of various heterocyclic compounds. This research highlights the compound's role in facilitating important chemical transformations (Zhang et al., 2006).

Coordination Polymers and Metal-Organic Frameworks

Synthesis of Coordination Polymers : Derivatives of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate have been used in the synthesis of lanthanide-based coordination polymers. These compounds exhibit intriguing photophysical properties, making them of interest in material science and luminescence studies (Sivakumar et al., 2011).

Metal-Organic Frameworks (MOFs) : Research has also explored the use of carboxylate ligands related to Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate in the construction of MOFs. These studies focus on understanding the stability and porosity of MOFs for potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propriétés

IUPAC Name |

benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYBAKCCQNNNIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile](/img/structure/B2646283.png)

![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)

![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)

![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]imidazole](/img/structure/B2646300.png)

![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)